molecular formula C10H11N3OS B11797952 5-Amino-2-phenethyl-1,2,4-thiadiazol-3(2H)-one

5-Amino-2-phenethyl-1,2,4-thiadiazol-3(2H)-one

Cat. No.: B11797952
M. Wt: 221.28 g/mol
InChI Key: JYDPNHVMAXMMQD-UHFFFAOYSA-N
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Description

5-Amino-2-phenethyl-1,2,4-thiadiazol-3(2H)-one: is a heterocyclic compound containing a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications. The presence of an amino group and a phenethyl group in the structure of this compound adds to its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-phenethyl-1,2,4-thiadiazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenethylamine with thiocarbohydrazide, followed by cyclization in the presence of an oxidizing agent such as hydrogen peroxide. The reaction conditions often include:

    Temperature: Moderate temperatures (50-80°C) are usually employed.

    Solvent: Common solvents include ethanol or methanol.

    Catalyst: Acidic catalysts like hydrochloric acid may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-phenethyl-1,2,4-thiadiazol-3(2H)-one: can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The thiadiazole ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation Products: Nitro derivatives of the compound.

    Reduction Products: Reduced forms of the thiadiazole ring.

    Substitution Products: Substituted derivatives at the amino group.

Scientific Research Applications

5-Amino-2-phenethyl-1,2,4-thiadiazol-3(2H)-one: has several scientific research applications, including:

    Medicinal Chemistry: Explored for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biological Studies: Used in studies to understand its interaction with biological targets.

    Industrial Applications: Potential use as a precursor in the synthesis of other heterocyclic compounds.

Mechanism of Action

The mechanism of action of 5-Amino-2-phenethyl-1,2,4-thiadiazol-3(2H)-one involves its interaction with specific molecular targets. The amino group and the thiadiazole ring can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

5-Amino-2-phenethyl-1,2,4-thiadiazol-3(2H)-one: can be compared with other thiadiazole derivatives, such as:

  • 5-Amino-1,3,4-thiadiazole-2-thiol
  • 2-Amino-1,3,4-thiadiazole
  • 5-Phenyl-1,3,4-thiadiazole-2-thiol

Uniqueness

The presence of the phenethyl group in This compound distinguishes it from other thiadiazole derivatives, potentially enhancing its biological activity and making it a unique compound for further research.

Properties

Molecular Formula

C10H11N3OS

Molecular Weight

221.28 g/mol

IUPAC Name

5-amino-2-(2-phenylethyl)-1,2,4-thiadiazol-3-one

InChI

InChI=1S/C10H11N3OS/c11-9-12-10(14)13(15-9)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,12,14)

InChI Key

JYDPNHVMAXMMQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)N=C(S2)N

Origin of Product

United States

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